![molecular formula C24H17BrN4O3 B2533237 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1189716-81-1](/img/structure/B2533237.png)
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
The compound "2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one" is a complex organic molecule that appears to be a derivative of phthalazin-1(2H)-one with substitutions that include an oxadiazole ring and bromophenyl and methoxyphenyl groups. This structure suggests potential biological activity, possibly as an antimicrobial or anticancer agent, as indicated by the related compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related phthalazin-1(2H)-one derivatives typically begins with the preparation of a key intermediate, such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is then further modified to introduce various substituents like oxadiazole rings . The introduction of the oxadiazole ring is a common strategy in medicinal chemistry to improve the biological activity of a compound. The synthesis process is characterized by the use of spectral data to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using techniques such as single crystal X-ray diffraction . These studies provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonds. The presence of the oxadiazole ring and substituted phenyl groups likely influences the overall molecular geometry and could affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, related compounds containing oxadiazole rings have been synthesized and evaluated for their reactivity. The oxadiazole ring is known for its participation in various chemical reactions, which can be exploited to further modify the compound or to understand its mechanism of action in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically inferred from their structural features and empirical data. The presence of the oxadiazole ring, bromophenyl, and methoxyphenyl groups can influence properties like solubility, melting point, and stability. The antimicrobial and anticancer activities of similar compounds suggest that they have the necessary properties to interact with biological systems effectively . Computational tools such as density functional theory (DFT) calculations and molecular docking studies can provide insights into the electronic properties and potential binding affinities of these molecules .
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one have been synthesized and evaluated for their antimicrobial properties. A series of derivatives were designed and synthesized, showcasing varying degrees of antimicrobial activity against a range of bacteria and fungi strains. For instance, the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl] phthalazin-1(2H)-one derivatives have been explored, revealing several compounds with notable antimicrobial activity (Sridhara et al., 2010). Similarly, the antimicrobial activities of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives were investigated, indicating potential against B. subtilis and fungal pathogens (Önkol et al., 2008).
Anticonvulsive and Antidiabetic Potentials
The anticonvulsant activity of bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, which share core structural features with the compound of interest, has been explored, demonstrating significant anticonvulsant potency in specific derivatives (Tsitsa et al., 1989). Moreover, novel dihydropyrimidine derivatives, incorporating the 1,3,4-oxadiazol moiety, have been synthesized and shown to exhibit promising in vitro antidiabetic activity, highlighting the potential therapeutic applications of such compounds (Lalpara et al., 2021).
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Phthalazinones
Phthalazinones are derivatives of phthalazine, a nitrogen-containing heterocyclic compound. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Bromophenyl groups
Bromophenyl groups are commonly used in medicinal chemistry due to their ability to enhance the biological activity of various compounds. They can increase the lipophilicity of a compound, improving its ability to cross cell membranes .
Methoxyphenyl groups
Methoxyphenyl groups are often used in drug design to improve the potency and selectivity of therapeutic agents. They can influence the pharmacokinetic properties of a compound, potentially enhancing its absorption, distribution, metabolism, and excretion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-31-18-11-9-15(10-12-18)22-19-7-2-3-8-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-5-4-6-17(25)13-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYTWFHCLRZNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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